![molecular formula C12H10N6O3S B2522043 1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1351642-95-9](/img/structure/B2522043.png)
1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H10N6O3S and its molecular weight is 318.31. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties: Thiazole derivatives have been investigated for their antioxidant potential. Their ability to scavenge free radicals and protect cells from oxidative damage makes them promising candidates for therapeutic interventions .
Analgesic and Anti-Inflammatory Effects: Certain thiazole compounds demonstrate analgesic and anti-inflammatory properties. These molecules may help alleviate pain and reduce inflammation in various conditions .
Antimicrobial and Antifungal Activity: Thiazoles have been explored as antimicrobial and antifungal agents. They can inhibit the growth of bacteria and fungi, potentially leading to new treatments for infections .
Antiviral Properties: Some thiazole derivatives exhibit antiviral activity. Researchers have studied their effects against viruses, including HIV and herpes simplex virus .
Neuroprotective Potential: Thiazoles may play a role in protecting nerve cells from damage. Their neuroprotective properties are of interest in neurodegenerative diseases .
Antitumor and Cytotoxic Effects: Certain thiazole-based compounds show antitumor and cytotoxic activity. These molecules could be valuable in cancer therapy .
Industrial Applications
Beyond medicine, thiazoles find applications in industry:
Sulfur Drugs: Thiazole serves as a parent structure for sulfur-containing drugs. These drugs have various therapeutic uses, including antibacterial and antifungal properties .
Biocides and Fungicides: Thiazole derivatives are used as biocides and fungicides to protect crops and prevent microbial growth .
Dyes and Chemical Reaction Accelerators: Thiazole-based compounds contribute to the vibrant world of dyes and play a role as accelerators in chemical reactions .
Natural Occurrence
Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is essential for energy metabolism and normal nervous system function. Its presence underscores the biological significance of thiazoles .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets depending on their specific structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from changes in cellular signaling pathways to direct cytotoxic effects .
properties
IUPAC Name |
1-methyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3S/c1-6-13-8(5-22-6)11-15-16-12(21-11)14-10(20)7-3-4-9(19)18(2)17-7/h3-5H,1-2H3,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWFFDZICMBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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